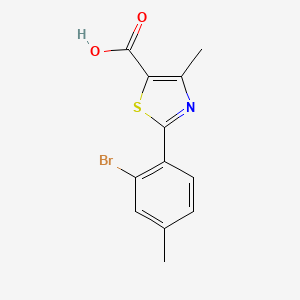
2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid
カタログ番号 B2396192
CAS番号:
1551680-75-1
分子量: 312.18
InChIキー: JTTNATIZTMDYFT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a thiazole derivative, which is a heterocyclic compound with a five-membered C3NS ring. The thiazole ring is a part of many important biomolecules, such as thiamine (vitamin B1). The compound also contains a carboxylic acid group (-COOH), a bromo group (-Br), and two methyl groups (-CH3) attached to the phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through the reaction of a thioamide and an α-halo ketone in a Hantzsch thiazole synthesis or a similar method. The bromo and methyl groups could be introduced to the phenyl ring through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar thiazole ring and phenyl ring, with the bromo, methyl, and carboxylic acid groups adding to the complexity of the molecule. The presence of the electronegative bromine atom and the polar carboxylic acid group would make the compound’s overall polarity .Chemical Reactions Analysis
As a thiazole derivative, this compound could participate in various chemical reactions. The bromine atom could be replaced in a nucleophilic aromatic substitution reaction. The carboxylic acid group could react with bases to form salts, with alcohols to form esters, or be reduced to an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic. The bromine atom would make the compound relatively heavy and could influence its boiling and melting points .科学的研究の応用
Carboxylic Acid Derivatives in Biocatalyst Inhibition
- Carboxylic acids have been studied for their role in biocatalyst inhibition, impacting microbes like Escherichia coli and Saccharomyces cerevisiae. These acids are known for their microbial inhibitory properties, often used as food preservatives due to their potency. Understanding their effects can help in metabolic engineering strategies to enhance microbial robustness for industrial applications (Jarboe, Royce, & Liu, 2013).
Solvent Development for Carboxylic Acid Extraction
- Research on solvent developments for liquid-liquid extraction of carboxylic acids reviews the progression in solvents like ionic liquids and amines for efficient carboxylic acid recovery from aqueous streams. This is crucial for bio-based plastic production and indicates the importance of carboxylic acids in green chemistry and sustainable materials production (Sprakel & Schuur, 2019).
Carboxylic Acid Bioisosteres in Drug Design
- Novel carboxylic acid bioisosteres have been highlighted for their potential in drug design, addressing issues like toxicity, metabolic stability, and biological membrane permeability. The development of such bioisosteres demonstrates the ongoing efforts to find better pharmacological profiles for drugs, showcasing the versatility and importance of carboxylic acid derivatives in medicinal chemistry (Horgan & O’ Sullivan, 2021).
Environmental and Toxicological Studies
- The environmental presence and toxicological effects of carboxylic acid derivatives, such as 2,4-D herbicide, have been a subject of extensive research. Such studies aim to understand the impact of these compounds on ecosystems and human health, guiding regulatory policies and safety standards (Koch & Sures, 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-6-3-4-8(9(13)5-6)11-14-7(2)10(17-11)12(15)16/h3-5H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTNATIZTMDYFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=C(S2)C(=O)O)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![5-(1,3-benzodioxol-5-ylmethylene)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2396109.png)
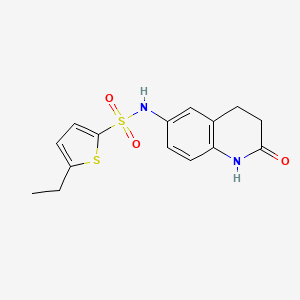
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2396111.png)
![3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide](/img/structure/B2396112.png)
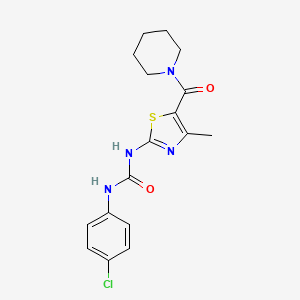
![4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2396115.png)
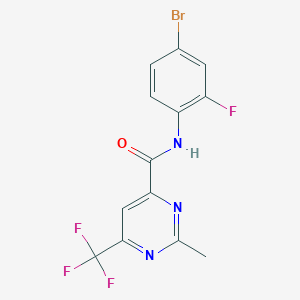
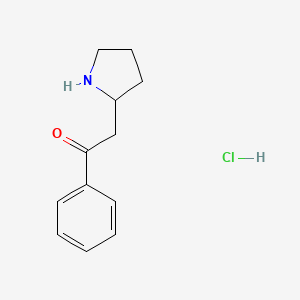
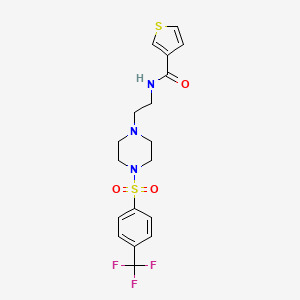
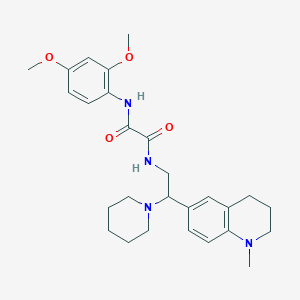
![N-(2-chlorobenzyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396123.png)
![1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2396129.png)
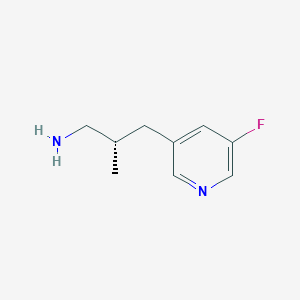
![2-(4-fluorophenyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide](/img/structure/B2396132.png)